3-(4-bromophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-ketoester to form the pyrazole ring.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrazolo[1,5-a]pyrimidine core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
- 3-(4-FLUOROPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
- 3-(4-METHYLPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of 3-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom allows for specific interactions with biological targets and enables unique substitution reactions that are not possible with other halogenated derivatives.
Properties
Molecular Formula |
C20H16BrN3O2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(2-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16BrN3O2/c1-12-19(13-7-9-14(21)10-8-13)20-22-16(11-18(25)24(20)23-12)15-5-3-4-6-17(15)26-2/h3-11,23H,1-2H3 |
InChI Key |
GPSLOORUEBORIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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